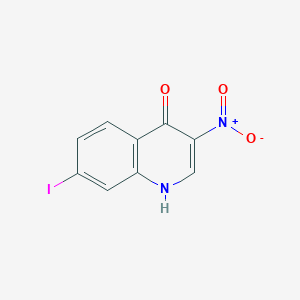

7-Iodo-3-nitroquinolin-4-ol

Beschreibung

7-Iodo-3-nitroquinolin-4-ol is a halogenated nitroquinoline derivative characterized by a quinoline backbone substituted with an iodine atom at position 7, a nitro group at position 3, and a hydroxyl group at position 3. The molecular formula is C₉H₄IN₂O₃, with a molecular weight of 321.05 g/mol. The iodine substituent enhances steric bulk and may influence binding affinity in biological systems, while the nitro group contributes to electron-withdrawing effects, altering reactivity and stability.

Eigenschaften

IUPAC Name |

7-iodo-3-nitro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5IN2O3/c10-5-1-2-6-7(3-5)11-4-8(9(6)13)12(14)15/h1-4H,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCBCZQDNCTXQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)NC=C(C2=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-3-nitroquinolin-4-ol typically involves the iodination of 3-nitroquinolin-4-ol. The reaction conditions often include the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Iodo-3-nitroquinolin-4-ol can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Substitution: Nucleophiles like thiols, amines, or alkoxides in the presence of a base.

Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

Substitution: Various substituted quinoline derivatives.

Reduction: 7-Iodo-3-aminoquinolin-4-ol.

Oxidation: 7-Iodo-3-nitroquinolin-4-one.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

7-Iodo-3-nitroquinolin-4-ol has demonstrated significant potential as an anticancer agent. Research indicates that derivatives of nitroquinoline compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to 7-Iodo-3-nitroquinolin-4-ol display selective toxicity towards multidrug-resistant cancer cells, making them promising candidates for further development in cancer therapy .

Mechanism of Action

The mechanism by which 7-Iodo-3-nitroquinolin-4-ol exerts its effects often involves the inhibition of protein kinases, which play critical roles in cell signaling pathways related to cancer progression. The compound's structural features allow it to interact with targets within the mTOR signaling pathway, which is crucial for cellular growth and metabolism .

Case Studies

Study on Antiproliferative Activity

A study evaluated the antiproliferative activity of various nitroquinoline derivatives, including 7-Iodo-3-nitroquinolin-4-ol, against human lung and colon cancer cell lines. The results indicated that certain derivatives exhibited activity comparable to established chemotherapeutic agents like erlotinib, suggesting their potential as effective treatments for cancers overexpressing epidermal growth factor receptors (EGFR) .

Metal Complex Formation

Research has also explored the formation of metal complexes with 7-Iodo-3-nitroquinolin-4-ol. These complexes showed enhanced solubility and cytotoxicity against resistant cancer cell lines. The binding affinity of the compound with essential metal ions was investigated to understand its therapeutic potential better .

Material Science Applications

Development of Sensors

In materials science, 7-Iodo-3-nitroquinolin-4-ol has been utilized in developing sensors due to its luminescent properties. The compound can be incorporated into sensor designs for detecting specific ions or molecules, leveraging its chemical reactivity and stability under various conditions. This application is particularly relevant in environmental monitoring and biomedical diagnostics.

Summary of Findings

Wirkmechanismus

The mechanism of action of 7-Iodo-3-nitroquinolin-4-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group may participate in redox reactions, while the iodine atom and hydroxyl group can form hydrogen bonds and other interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below compares 7-Iodo-3-nitroquinolin-4-ol with its structural analog, 7-Chloro-3-iodoquinolin-4-ol (CAS 860236-13-1), which shares the quinoline core and iodine substitution but differs in the halogen at position 7 and the absence of a nitro group.

| Property | 7-Iodo-3-nitroquinolin-4-ol | 7-Chloro-3-iodoquinolin-4-ol |

|---|---|---|

| Molecular Formula | C₉H₄IN₂O₃ | C₉H₅ClINO |

| Molecular Weight (g/mol) | 321.05 | 305.50 |

| Substituents | I (C7), NO₂ (C3), OH (C4) | Cl (C7), I (C3), OH (C4) |

| Key Functional Groups | Nitro, hydroxyl, iodo | Chloro, hydroxyl, iodo |

| Electron Effects | Strong electron-withdrawing (NO₂) | Moderate electron-withdrawing (Cl) |

Reactivity and Stability

- Nitro Group Influence: The nitro group in 7-Iodo-3-nitroquinolin-4-ol significantly increases electrophilicity at the quinoline ring, enhancing reactivity in nucleophilic aromatic substitution (NAS) reactions compared to 7-Chloro-3-iodoquinolin-4-ol. This makes the nitro derivative more prone to forming covalent adducts with biological nucleophiles (e.g., thiols).

- Halogen Effects : The iodine atom in both compounds imparts steric hindrance, but the larger van der Waals radius of iodine (vs. chlorine) may reduce solubility in polar solvents.

Biologische Aktivität

Overview

7-Iodo-3-nitroquinolin-4-ol is a quinoline derivative that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This compound features an iodine atom at the 7th position, a nitro group at the 3rd position, and a hydroxyl group at the 4th position of the quinoline ring, which contribute to its unique reactivity and biological interactions.

The synthesis of 7-Iodo-3-nitroquinolin-4-ol typically involves the iodination of 3-nitroquinolin-4-ol. Common methods include:

- Reagents : Iodine, hydrogen peroxide or sodium hypochlorite.

- Solvents : Organic solvents such as acetic acid or dichloromethane.

- Conditions : Elevated temperatures are often required to facilitate the reaction.

The compound can undergo various chemical reactions such as substitution, reduction, and oxidation, which can lead to derivatives with altered biological activities.

Antimicrobial Activity

Research indicates that 7-Iodo-3-nitroquinolin-4-ol exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies focusing on human cancer cell lines have shown that 7-Iodo-3-nitroquinolin-4-ol can induce apoptosis and inhibit cell proliferation. Specifically, it has been evaluated against lung cancer (A549) and colorectal cancer cells, showing promising results in reducing cell viability and promoting cell cycle arrest in the sub-G1 phase, indicative of DNA fragmentation and apoptosis .

The exact mechanism of action for 7-Iodo-3-nitroquinolin-4-ol remains partially understood; however, it is thought to interact with various molecular targets:

- Enzymatic Interactions : The nitro group may participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological macromolecules.

- Inhibition of Enzymes : There is evidence suggesting that this compound may inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation .

Comparative Analysis

To highlight the unique properties of 7-Iodo-3-nitroquinolin-4-ol, a comparison with similar quinoline derivatives is useful:

| Compound | Key Feature | Biological Activity |

|---|---|---|

| 7-Bromo-3-nitroquinolin-4-ol | Bromine instead of iodine | Moderate antimicrobial activity |

| 7-Chloro-3-nitroquinolin-4-ol | Chlorine instead of iodine | Lower anticancer efficacy |

| 3-Nitroquinolin-4-ol | No halogen substituent | Limited biological activity |

The presence of iodine in 7-Iodo-3-nitroquinolin-4-ol enhances its reactivity and potentially increases its interaction with biological targets compared to its brominated and chlorinated counterparts .

Case Studies

Several case studies have documented the efficacy of 7-Iodo-3-nitroquinolin-4-ol in preclinical settings:

- Study on Antimicrobial Efficacy : A study reported that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

- Cancer Cell Line Study : Another study assessed its effects on A549 lung cancer cells, revealing an IC50 value indicating potent cytotoxicity and suggesting further exploration as a therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.